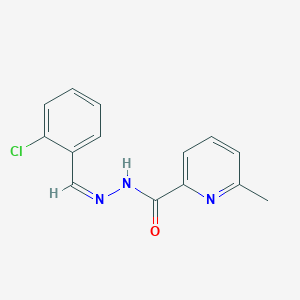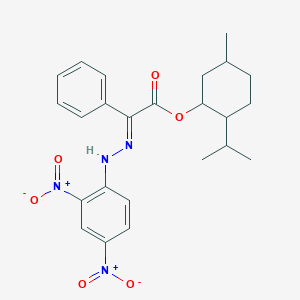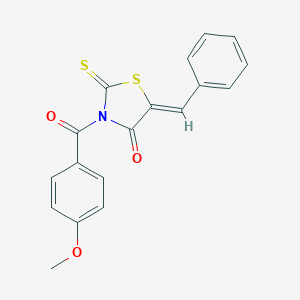
2-ethyl-1-(mesitylsulfonyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethyl-1-(mesitylsulfonyl)-1H-imidazole is a chemical compound that is widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC), which makes it a valuable tool for studying the role of PKC in various biological processes.
Mécanisme D'action
2-ethyl-1-(mesitylsulfonyl)-1H-imidazole inhibits 2-ethyl-1-(mesitylsulfonyl)-1H-imidazole by binding to the regulatory domain of the enzyme. This prevents the activation of 2-ethyl-1-(mesitylsulfonyl)-1H-imidazole by diacylglycerol (DAG) and calcium ions, which are required for 2-ethyl-1-(mesitylsulfonyl)-1H-imidazole activation. As a result, downstream signaling pathways that are dependent on 2-ethyl-1-(mesitylsulfonyl)-1H-imidazole activity are inhibited.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-ethyl-1-(mesitylsulfonyl)-1H-imidazole are primarily related to its inhibition of 2-ethyl-1-(mesitylsulfonyl)-1H-imidazole. 2-ethyl-1-(mesitylsulfonyl)-1H-imidazole is involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. Therefore, the inhibition of 2-ethyl-1-(mesitylsulfonyl)-1H-imidazole by 2-ethyl-1-(mesitylsulfonyl)-1H-imidazole can have various effects depending on the specific biological system being studied.
Avantages Et Limitations Des Expériences En Laboratoire
The primary advantage of using 2-ethyl-1-(mesitylsulfonyl)-1H-imidazole in lab experiments is its specificity for 2-ethyl-1-(mesitylsulfonyl)-1H-imidazole. This allows researchers to study the specific role of 2-ethyl-1-(mesitylsulfonyl)-1H-imidazole in various biological processes without affecting other signaling pathways. However, there are also limitations to using 2-ethyl-1-(mesitylsulfonyl)-1H-imidazole. For example, 2-ethyl-1-(mesitylsulfonyl)-1H-imidazole is a complex family of enzymes with multiple isoforms, and 2-ethyl-1-(mesitylsulfonyl)-1H-imidazole may not inhibit all isoforms equally. Additionally, the inhibition of 2-ethyl-1-(mesitylsulfonyl)-1H-imidazole by 2-ethyl-1-(mesitylsulfonyl)-1H-imidazole may have off-target effects that are not fully understood.
Orientations Futures
There are several future directions for research involving 2-ethyl-1-(mesitylsulfonyl)-1H-imidazole. One area of interest is the development of more specific 2-ethyl-1-(mesitylsulfonyl)-1H-imidazole inhibitors that can target individual isoforms of the enzyme. Another area of research is the investigation of the downstream effects of 2-ethyl-1-(mesitylsulfonyl)-1H-imidazole inhibition in various biological systems. Finally, the use of 2-ethyl-1-(mesitylsulfonyl)-1H-imidazole in combination with other inhibitors or drugs may provide new insights into the complex signaling pathways that regulate cellular processes.
Méthodes De Synthèse
The synthesis of 2-ethyl-1-(mesitylsulfonyl)-1H-imidazole involves the reaction of mesitylsulfonyl chloride with 2-ethylimidazole in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product. The purity of the product can be improved by recrystallization or column chromatography.
Applications De Recherche Scientifique
2-ethyl-1-(mesitylsulfonyl)-1H-imidazole is a widely used tool in scientific research. It is primarily used as a 2-ethyl-1-(mesitylsulfonyl)-1H-imidazole inhibitor, which allows researchers to study the role of 2-ethyl-1-(mesitylsulfonyl)-1H-imidazole in various biological processes. 2-ethyl-1-(mesitylsulfonyl)-1H-imidazole is a family of serine/threonine kinases that play a critical role in signal transduction pathways. By inhibiting 2-ethyl-1-(mesitylsulfonyl)-1H-imidazole, researchers can investigate the downstream effects of 2-ethyl-1-(mesitylsulfonyl)-1H-imidazole activation or inhibition.
Propriétés
Nom du produit |
2-ethyl-1-(mesitylsulfonyl)-1H-imidazole |
|---|---|
Formule moléculaire |
C14H18N2O2S |
Poids moléculaire |
278.37 g/mol |
Nom IUPAC |
2-ethyl-1-(2,4,6-trimethylphenyl)sulfonylimidazole |
InChI |
InChI=1S/C14H18N2O2S/c1-5-13-15-6-7-16(13)19(17,18)14-11(3)8-10(2)9-12(14)4/h6-9H,5H2,1-4H3 |
Clé InChI |
SQDDUQZMJWNWMY-UHFFFAOYSA-N |
SMILES |
CCC1=NC=CN1S(=O)(=O)C2=C(C=C(C=C2C)C)C |
SMILES canonique |
CCC1=NC=CN1S(=O)(=O)C2=C(C=C(C=C2C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5E)-2-(4-nitrophenyl)-5-[(3-nitrophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B273911.png)
![N-[(Z)-anthracen-9-ylmethylideneamino]pyridine-2-carboxamide](/img/structure/B273914.png)

![4-Bromo-N-[2,2,2-trichloro-1-(4-chloro-phenylsulfanyl)-ethyl]-benzamide](/img/structure/B273917.png)
![N-[2-nitro-4-(trifluoromethyl)phenyl]benzenecarbohydrazonoyl bromide](/img/structure/B273919.png)

![Butyl 3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylate](/img/structure/B273924.png)
![(5E)-2-(4-bromophenyl)-5-[(2-fluorophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B273926.png)
![2-(acetyloxy)-4-[(2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B273927.png)
![2-(4-bromophenyl)-4-{4-[(2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B273928.png)
![(5E)-2-(4-bromophenyl)-5-[(4-bromophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B273929.png)
![3-[(2,4-dichlorobenzoyl)hydrazono]-N-(2-pyridinyl)butanamide](/img/structure/B273932.png)
![3-[(3-methylbenzoyl)hydrazono]-N-(2-pyridinyl)butanamide](/img/structure/B273933.png)
